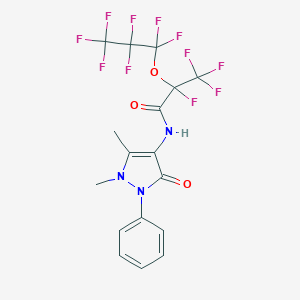![molecular formula C19H18N4O4 B392708 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B392708.png)
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its unique structure, which includes a nitro group, a morpholine ring, and a phthalazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Morpholine Substitution: Substitution of a hydrogen atom on the phenyl ring with a morpholine group.
Phthalazine Formation: Cyclization to form the phthalazine core.
Methylation: Introduction of a methyl group to the phthalazine ring.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, base-catalyzed substitution reactions, and cyclization under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the phenyl or phthalazine rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Research: Study of its reactivity and synthesis of related compounds for various applications.
Wirkmechanismus
The mechanism of action of 4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Nitrophenyl)-4-methylphthalazine-1(2H)-one: Lacks the morpholine group.
2-(2-Aminophenyl)-4-methylphthalazine-1(2H)-one: Contains an amine group instead of a nitro group.
2-(2-Nitro-5-methylphenyl)-4-methylphthalazine-1(2H)-one: Contains a methyl group instead of a morpholine group.
Uniqueness
4-METHYL-2-[5-(MORPHOLIN-4-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to the presence of both the nitro group and the morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H18N4O4 |
|---|---|
Molekulargewicht |
366.4g/mol |
IUPAC-Name |
4-methyl-2-(5-morpholin-4-yl-2-nitrophenyl)phthalazin-1-one |
InChI |
InChI=1S/C19H18N4O4/c1-13-15-4-2-3-5-16(15)19(24)22(20-13)18-12-14(6-7-17(18)23(25)26)21-8-10-27-11-9-21/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
JMWBBLCSAAETQR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzotriazol-2-yl)-4-methylphenyl] 4-(methoxycarbonylamino)benzenesulfonate](/img/structure/B392625.png)
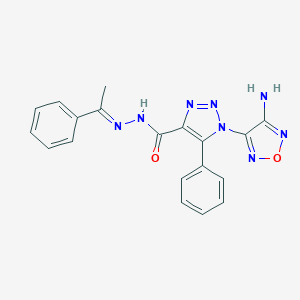
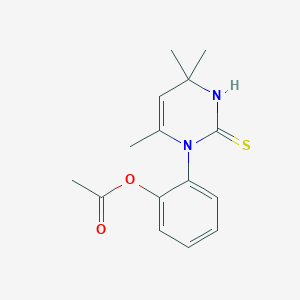
![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
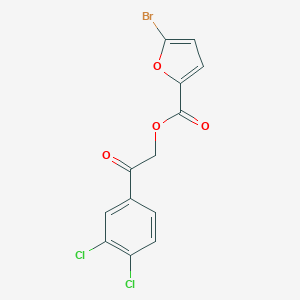
![2-nitro-N'-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}benzohydrazide](/img/structure/B392634.png)

METHYL]PYRIDINE](/img/structure/B392636.png)
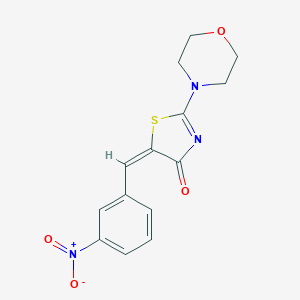
![1-[2,4-Diamino-3-({2-nitrophenyl}diazenyl)-5-methylphenyl]-2-{2-nitrophenyl}diazene](/img/structure/B392639.png)
